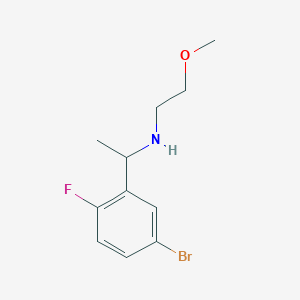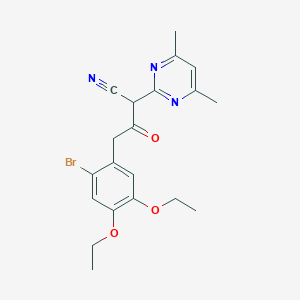![molecular formula C20H20N4O2 B7682119 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone, also known as BIPHE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPHE is a small molecule that has been found to have a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone is not fully understood. However, it has been proposed that 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone may exert its effects through the inhibition of certain enzymes and signaling pathways. For example, 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been found to inhibit the activity of the enzyme phosphodiesterase 5, which is involved in the regulation of blood vessel tone. This inhibition may contribute to the anti-inflammatory and anti-cancer properties of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone.
Biochemical and Physiological Effects:
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been found to have antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone in lab experiments is its relatively simple synthesis method. Additionally, 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been found to have a wide range of potential therapeutic applications, which makes it a versatile compound for studying various biological processes. However, one limitation of using 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone and its potential side effects.
将来の方向性
There are several potential future directions for research on 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease. Further studies are needed to determine the efficacy of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone in animal models of these disorders. Additionally, 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone may have potential applications in treating other types of cancer and inflammatory disorders. Further studies are needed to determine the exact mechanisms of action of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone and its potential therapeutic applications.
合成法
The synthesis method of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone involves the reaction of 1-(2-bromoethyl)-2,3-dimethylimidazolium bromide with 1-(4-(piperazine-1-carbonyl)phenyl)hydrazine in the presence of potassium carbonate. This reaction results in the formation of 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone as a white solid.
科学的研究の応用
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of various cancer cells. 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14(25)15-6-2-3-7-16(15)19(26)23-10-12-24(13-11-23)20-21-17-8-4-5-9-18(17)22-20/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOHNTIFMWIRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)
![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)


![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)
